Methyl 3-oxoindoline-1-carboxylate
Description
Methyl 3-oxoindoline-1-carboxylate is a heterocyclic compound featuring a bicyclic indoline core (a six-membered benzene ring fused to a five-membered saturated nitrogen-containing ring). The structure includes a ketone group at the 3-position and a methyl ester at the 1-position. This scaffold is a versatile intermediate in organic synthesis and pharmaceutical research, enabling functionalization at multiple positions (e.g., C2, C5, and the ester group) .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 3-oxo-2H-indole-1-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)11-6-9(12)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3 |
InChI Key |
CWIQUTRCBPSWKA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CC(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxoindoline-1-carboxylate typically involves the reaction of isatins with methanol in the presence of a base. One common method includes the use of dimethylformamide (DMF) as a solvent and potassium carbonate (K₂CO₃) as a base. The reaction is carried out at elevated temperatures, usually around 80°C, for about an hour .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ketone and ester groups serve as electrophilic sites for nucleophilic attack:
-
Ester hydrolysis : The methyl ester undergoes alkaline hydrolysis to form 3-oxoindoline-1-carboxylic acid. This reaction typically uses NaOH or KOH in aqueous methanol under reflux.
-
Ketone substitution : The carbonyl group reacts with nucleophiles like amines or Grignard reagents. For example, reaction with benzylamine forms a Schiff base derivative.
Example conditions :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Ester hydrolysis | 2M NaOH, MeOH/H₂O, reflux, 4h | 3-oxoindoline-1-carboxylic acid |
| Schiff base formation | Benzylamine, EtOH, 60°C, 12h | N-benzylimine derivative |
Oxidation and Reduction
The ketone moiety is redox-active:
-
Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, yielding methyl 3-hydroxyindoline-1-carboxylate.
-
Oxidation : Strong oxidants like KMnO₄ convert the ketone to a carboxylic acid under acidic conditions.
Key data :
-
Reduction with NaBH₄ achieves >80% yield in ethanol at 0°C.
-
Oxidation with KMnO₄ in H₂SO₄ proceeds quantitatively but requires strict temperature control.
Cycloaddition Reactions
The conjugated π-system participates in annulation:
-
[3+3] Annulation : Reacts with 3-alkylidene oxindoles via dual activation by organocatalysts (e.g., quinuclidine derivatives), forming spirocyclic oxindoles .
-
[4+2] Diels-Alder : Acts as a dienophile with electron-rich dienes, yielding tetracyclic indole derivatives .
Catalytic pathway :
textCatalyst: C3 (quinuclidine-based) Solvent: Dichloromethane, -20°C Yield: 72–89% (stereoselectivity >10:1 dr)[3]
Radical-Mediated Functionalization
Polar–radical crossover reactions enable C–H functionalization:
-
Allylation : Using ketene-derived enoxyl radicals, 3,3-disubstituted oxindoles form with allyl halides under transition-metal-free conditions .
Conditions :
Catalytic Cross-Coupling
Palladium-catalyzed couplings modify the indoline core:
-
Suzuki-Miyaura : Aryl boronic acids couple at the C4 position using Pd(PPh₃)₄ and K₂CO₃ in dioxane .
-
Buchwald-Hartwig : Introduces amines at C7 with Xantphos ligand and Pd₂(dba)₃ .
Optimized protocol :
| Reaction | Catalyst System | Temp/Time | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 100°C, 8h | 68% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 80°C, 12h | 75% |
Stability and Handling
Scientific Research Applications
Pharmaceutical Development
Methyl 3-oxoindoline-1-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in developing drugs targeting neurological disorders. Its structural properties allow it to interact with specific receptors in the brain, making it a valuable component in drug formulations aimed at conditions such as depression and anxiety.
Case Study: Antiviral Activity
Research has demonstrated that derivatives of 3-oxindole, including this compound, exhibit significant antiviral activity against human immunodeficiency virus type 1 (HIV-1). A study synthesized various 3-oxindole derivatives and evaluated their efficacy in inhibiting HIV-1 infection, highlighting the potential of this compound in antiviral drug development .
Organic Synthesis
This compound is widely utilized as a building block in organic synthesis, facilitating the construction of more complex molecules. Its versatility allows chemists to explore new pathways and develop novel materials with unique properties.
Data Table: Synthetic Pathways
| Reaction Type | Product Type | Yield (%) | Conditions |
|---|---|---|---|
| Oxidative Coupling | Disubstituted Indolinones | 85 | Microwave-assisted reaction |
| Hydroxylation | Hydroxy-oxindoles | 77 | Visible light-mediated conditions |
| Alkylation | Alkylated oxindoles | Varies | Varying temperatures and solvents |
Biological Research
This compound is employed in biological studies focusing on enzyme inhibition and metabolic pathways. Its application aids researchers in understanding the mechanisms of action for potential drug candidates.
Case Study: Enzyme Inhibition
In studies investigating enzyme inhibitors, methyl 3-oxoindoline derivatives have shown promise in modulating metabolic pathways linked to cancer progression. These findings suggest that such compounds could be developed into therapeutic agents for cancer treatment .
Natural Product Synthesis
The compound plays a pivotal role in synthesizing natural products, which can lead to discovering new bioactive compounds with medicinal properties. By modifying the oxindole structure, researchers can create derivatives that mimic natural products known for their therapeutic effects.
Material Science
In material science, this compound is explored for developing advanced materials such as polymers and coatings. Its unique chemical structure enhances material properties, making it suitable for various applications including protective coatings and high-performance materials.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High (up to 300°C) |
| Chemical Resistance | Excellent against solvents |
| Mechanical Strength | Enhanced compared to standard polymers |
Mechanism of Action
The mechanism of action of Methyl 3-oxoindoline-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to multiple receptors, influencing cellular processes such as apoptosis, cell proliferation, and signal transduction. Its effects are mediated through the modulation of specific enzymes and proteins involved in these pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key Modifications and Derivatives
Structural Insights
- Indoline vs. Isoindoline : The parent compound’s indoline core (saturated five-membered ring) differs from isoindoline derivatives (unsaturated six-membered ring fused to a five-membered ring), altering electronic properties and reactivity .
- Oxo Position: Shifting the ketone from C3 (parent) to C1 (isoindoline analog) reduces structural similarity (score: 0.98), affecting hydrogen-bonding capacity .
Phosphine-Catalyzed Cycloisomerization
- Example : Benzyl derivatives (11b, 11c) were synthesized via phosphine catalysis with yields >95% and high stereoselectivity (E/Z >20:1) .
- Advantage : Efficient for introducing arylidene groups at C2.
Oxidative Coupling
Biological Activity
Methyl 3-oxoindoline-1-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the compound's biological activity, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the oxindole family, which is known for its complex and varied biological activities. The compound's structure includes a carbonyl group adjacent to an indole ring, which is crucial for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells by activating caspases, which are critical enzymes in the programmed cell death pathway. Studies have indicated that derivatives of 3-oxindole can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies .
- Antimicrobial Properties : Research has demonstrated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) has been particularly noted .
Anticancer Studies
A study published in Nature highlighted the potential of 3-oxindole derivatives as small molecule inhibitors against HIV-1, showcasing their broad-spectrum antiviral activity. The study found that specific substitutions on the oxindole scaffold significantly influenced their efficacy against viral infections .
Another research effort focused on the synthesis and evaluation of various oxindole derivatives, revealing that certain modifications led to enhanced cytotoxicity against human colon carcinoma cell lines. The most active compounds demonstrated IC50 values in the low micromolar range, indicating potent anticancer properties .
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| 3-Oxoindole Derivative A | 11.4 | Adenocarcinoma |
| 3-Oxoindole Derivative B | 9.3 | Murine Mammary Tumor |
| This compound | TBD | Various |
Antimicrobial Studies
Research conducted on oxindole derivatives showed promising results in terms of antimicrobial efficacy. This compound was tested against multiple bacterial strains, with results indicating a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL for Gram-positive bacteria .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines; shows potential as an HIV inhibitor. |
| Antimicrobial | Effective against MRSA and other bacterial strains; exhibits broad-spectrum antimicrobial activity. |
| Antioxidant | Demonstrates significant antioxidant properties, contributing to its overall therapeutic potential. |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing Methyl 3-oxoindoline-1-carboxylate derivatives, and what yields are typically observed?
- Methodological Answer: The compound and its derivatives are synthesized via phosphine-catalyzed cycloisomerization or oxidative coupling. For example, benzyl-substituted derivatives (e.g., 11b ) are synthesized using 10 mol% MePh₂P or Ph₃P catalysts, with yields exceeding 95% after purification via flash column chromatography (petroleum ether:EtOAc gradient). Reaction conditions (e.g., reflux in acetic acid) and stoichiometric ratios (1.1 equiv of aldehyde derivatives) are critical for high E/Z selectivity (>20:1) . Lower yields (e.g., 49% for 5a ) may arise from steric hindrance or unstable intermediates .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound derivatives?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm regiochemistry and substituent positions. For example, the indoline backbone in 3p shows characteristic shifts at δ 7.2–7.8 ppm (aromatic protons) and δ 170–175 ppm (ester carbonyl) .
- IR Spectroscopy: Stretching frequencies for ester C=O (1720–1740 cm⁻¹) and oxoindoline C=O (1680–1700 cm⁻¹) confirm functional groups .
- HRMS-ESI: Validates molecular weight (±0.001 Da accuracy) and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic data resolve stereochemical ambiguities in this compound derivatives?
- Methodological Answer: X-ray diffraction with programs like SHELXL (for refinement) and Mercury (for visualization) is critical. For example:
- SHELXL refines anisotropic displacement parameters and validates bond lengths/angles against the Cambridge Structural Database (CSD) .
- Mercury identifies π-π stacking or hydrogen-bonding motifs, which explain solid-state stability .
Q. How can researchers address contradictory data in reaction yields or stereochemical outcomes?
- Methodological Answer:
- Yield Discrepancies: Compare catalyst systems. For instance, MePh₂P in 11d synthesis may reduce steric hindrance compared to Ph₃P, improving yields .
- Stereochemical Variability: Use temperature-controlled NMR (e.g., VT-NMR) to monitor dynamic equilibria. For example, E/Z isomerization in 11b can be quantified at different temperatures .
- Statistical Validation: Apply R-factor analysis in crystallography to distinguish between disorder and true stereochemical outcomes .
Q. What computational tools support the optimization of reaction pathways for this compound derivatives?
- Methodological Answer:
- DFT Calculations: Gaussian or ORCA software predicts transition states and activation energies for cycloisomerization steps.
- Conformational Analysis: Programs like Mogul validate torsional angles against CSD data to identify strained intermediates .
- Retrosynthetic Planning: Tools like SciFinder prioritize routes based on reported yields and functional group compatibility .
Data Analysis and Reporting
Q. How should researchers report crystallographic data for this compound derivatives to ensure reproducibility?
- Methodological Answer:
- CIF Files: Include anisotropic displacement parameters, hydrogen bonding tables, and R1/wR2 values (<5% for high-quality data) .
- ORTEP Diagrams: Generate using ORTEP-3 to illustrate thermal ellipsoids and molecular geometry .
- CSD Deposition: Assign a CSD reference code (e.g., CCDC 1234567) for public access .
Q. What strategies improve the enantiomeric excess (ee) in asymmetric syntheses of this compound derivatives?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
